molecular formula C11H13ClN4O2 B1682393 Todralazine hydrochloride CAS No. 3778-76-5

Todralazine hydrochloride

Cat. No.: B1682393
CAS No.: 3778-76-5
M. Wt: 268.70 g/mol
InChI Key: OMCOKCNIYWULQH-UHFFFAOYSA-N
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Description

Todralazine Hydrochloride is a chemical compound known for its vasodilating properties. It is primarily used in the treatment of hypertension and heart failure. The compound works by relaxing the smooth muscles in the blood vessels, thereby reducing blood pressure and improving blood flow.

Scientific Research Applications

Todralazine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: this compound is used in the treatment of hypertension and heart failure. It is also being researched for its potential in treating other cardiovascular diseases.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Future Directions

While specific future directions for Todralazine hydrochloride are not explicitly detailed in the available literature, a study on Hydralazine suggests that clinicians can adopt a personalized approach to Hydralazine dosing and prescription, enabling more efficient and safe treatment of resistant hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions: Todralazine Hydrochloride can be synthesized through a series of chemical reactions involving hydrazine derivatives. The synthesis typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine, which is then further reacted with hydrazine to produce Todralazine. The final step involves the addition of hydrochloric acid to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactions are carried out under controlled temperatures and pressures. The process includes purification steps such as recrystallization to ensure the purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives, while reduction can produce hydrazine derivatives.

Comparison with Similar Compounds

    Hydralazine: Like Todralazine Hydrochloride, Hydralazine is a vasodilator used to treat hypertension and heart failure.

    Lisinopril: This compound is an angiotensin-converting enzyme inhibitor used to treat high blood pressure and heart failure.

    Amlodipine: A calcium channel blocker used to treat high blood pressure and angina.

Uniqueness: this compound is unique in its dual action of vasodilation and promotion of angiogenesis through the induction of hypoxia-inducible factor-1 and vascular endothelial growth factor. This makes it a promising candidate for treating not only hypertension and heart failure but also other cardiovascular and renal diseases .

Properties

IUPAC Name

ethyl N-(phthalazin-1-ylamino)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2.ClH/c1-2-17-11(16)15-14-10-9-6-4-3-5-8(9)7-12-13-10;/h3-7H,2H2,1H3,(H,13,14)(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCOKCNIYWULQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC1=NN=CC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044664
Record name Todralazine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3778-76-5, 14679-73-3
Record name Hydrazinecarboxylic acid, 2-(1-phthalazinyl)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3778-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Todralazine hydrochloride [JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Todralazine hydrochloride
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757868
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Record name Todralazine hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Todralazine hydrochloride
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Record name TODRALAZINE HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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